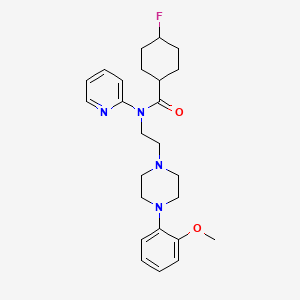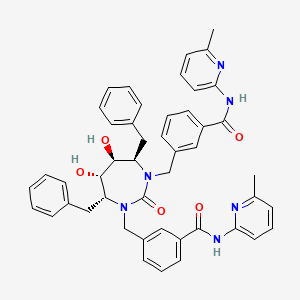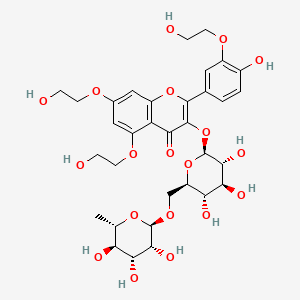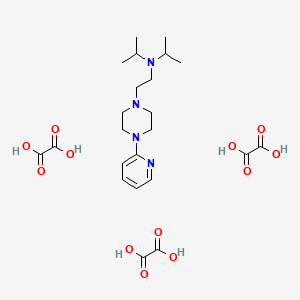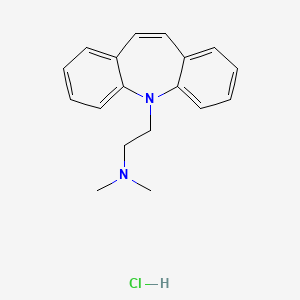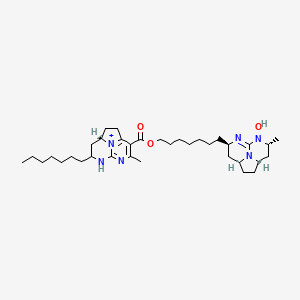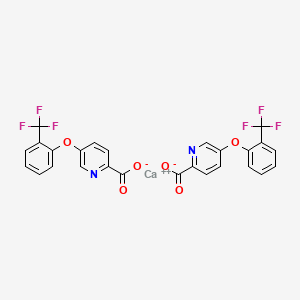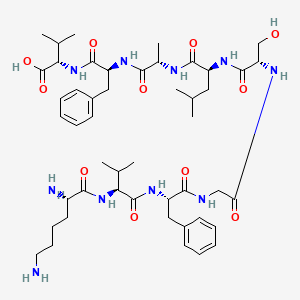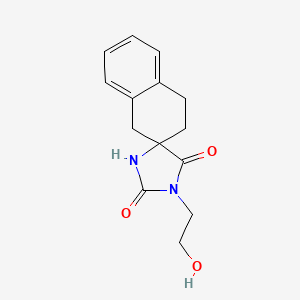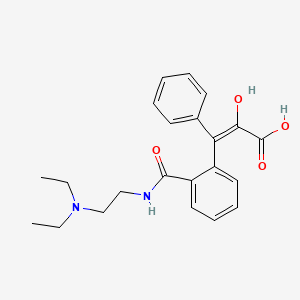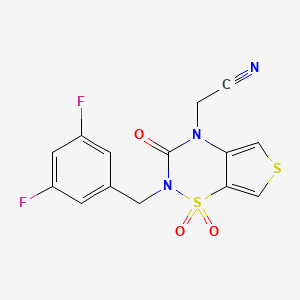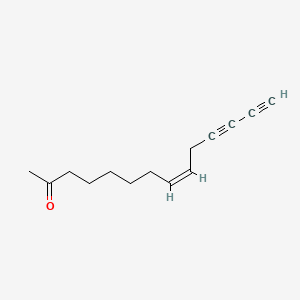
8-Tetradecene-11,13-diyn-2-one, (8Z)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Tetradecene-11,13-diyn-2-one, (8Z)- is an organic compound with the molecular formula C14H18O. It is characterized by a unique structure that includes a tetradecene backbone with two triple bonds at positions 11 and 13, and a double bond at position 8 in the Z configuration. This compound is known for its presence in certain Echinacea species, such as Echinacea angustifolia, Echinacea pallida, and Echinacea purpurea .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Tetradecene-11,13-diyn-2-one, (8Z)- typically involves the coupling of appropriate alkyne and alkene precursors. One common method is the use of palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, which involves the reaction of an alkyne with an alkene in the presence of a palladium catalyst and a base. The reaction conditions often include solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) and temperatures ranging from room temperature to 80°C .
Industrial Production Methods
Industrial production of 8-Tetradecene-11,13-diyn-2-one, (8Z)- may involve large-scale Sonogashira coupling reactions, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve scalability .
化学反応の分析
Types of Reactions
8-Tetradecene-11,13-diyn-2-one, (8Z)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas (H2) and a palladium catalyst can convert the triple bonds to single bonds, yielding saturated hydrocarbons.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, where nucleophiles like amines or alcohols replace the oxygen atom
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other oxidizing agents in acidic or basic conditions.
Reduction: H2 gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines, alcohols, and thiols under mild to moderate temperatures
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Saturated hydrocarbons.
Substitution: Amines, alcohols, and thiol derivatives
科学的研究の応用
8-Tetradecene-11,13-diyn-2-one, (8Z)- has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infections and inflammatory conditions.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of 8-Tetradecene-11,13-diyn-2-one, (8Z)- involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to interact with enzymes and receptors, potentially inhibiting microbial growth or modulating inflammatory responses. The exact molecular targets and pathways are still under investigation, but studies suggest that it may interfere with cell membrane integrity and enzyme activity .
類似化合物との比較
Similar Compounds
8-Tetradecene-11,13-diyn-2-one, (E)-: The E isomer of the compound, differing in the configuration of the double bond.
Tetradec-8-ene-11,13-diyn-2-one: A compound with a similar backbone but different functional groups.
Tetradec-8-ene-11,13-diyne: Lacks the carbonyl group present in 8-Tetradecene-11,13-diyn-2-one, (8Z)-
Uniqueness
8-Tetradecene-11,13-diyn-2-one, (8Z)- is unique due to its specific configuration and the presence of both triple and double bonds, which confer distinct chemical reactivity and biological activity. Its presence in Echinacea species also highlights its significance in natural product research .
特性
CAS番号 |
13945-78-3 |
|---|---|
分子式 |
C14H18O |
分子量 |
202.29 g/mol |
IUPAC名 |
(Z)-tetradec-8-en-11,13-diyn-2-one |
InChI |
InChI=1S/C14H18O/c1-3-4-5-6-7-8-9-10-11-12-13-14(2)15/h1,7-8H,6,9-13H2,2H3/b8-7- |
InChIキー |
OUTVNYVJKIBGGD-FPLPWBNLSA-N |
異性体SMILES |
CC(=O)CCCCC/C=C\CC#CC#C |
正規SMILES |
CC(=O)CCCCCC=CCC#CC#C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



